1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol
CAS No.: 2108845-52-7
Cat. No.: VC4211760
Molecular Formula: C16H16N6O2
Molecular Weight: 324.344
* For research use only. Not for human or veterinary use.
![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol - 2108845-52-7](/images/structure/VC4211760.png)
Specification
CAS No. | 2108845-52-7 |
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Molecular Formula | C16H16N6O2 |
Molecular Weight | 324.344 |
IUPAC Name | 1-[5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol |
Standard InChI | InChI=1S/C16H16N6O2/c23-12-3-7-22(8-4-12)15-13(9-18-10-19-15)16-20-14(21-24-16)11-1-5-17-6-2-11/h1-2,5-6,9-10,12,23H,3-4,7-8H2 |
Standard InChI Key | SPVWQKPEAZTRDX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=NC=NC=C2C3=NC(=NO3)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is C₁₉H₁₇N₇O₂, with a molecular weight of 391.39 g/mol. The structure comprises:
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A pyrimidine ring substituted at the 4-position with a piperidin-4-ol group.
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An oxadiazole ring (1,2,4-oxadiazol-5-yl) linked to the pyrimidine’s 5-position.
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A pyridine ring attached to the oxadiazole’s 3-position.
This arrangement creates a planar, conjugated system that enhances electronic delocalization, potentially influencing its pharmacological and physicochemical properties .
Crystallographic and Stereochemical Considerations
While no crystallographic data for this specific compound exists, analogous oxadiazole-pyridine hybrids exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings . The piperidine moiety introduces chirality, suggesting the existence of enantiomers that may require resolution for targeted biological applications.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized through three key fragments:
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Pyrimidine-piperidine backbone: Likely derived from 4-chloropyrimidine via nucleophilic substitution with piperidin-4-ol.
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Oxadiazole ring: Formed through cyclization of an amidoxime intermediate with a carboxylic acid derivative.
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Pyridine substitution: Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Stepwise Synthesis Protocol
A plausible synthetic route involves:
Step 1: Formation of 5-(Pyridin-4-yl)-1,2,4-oxadiazole
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React pyridine-4-carboxylic acid with hydroxylamine to form the amidoxime intermediate.
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Cyclize with trichloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to yield 5-(pyridin-4-yl)-1,2,4-oxadiazole.
Step 2: Functionalization of Pyrimidine
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Treat 4-chloropyrimidine with piperidin-4-ol in the presence of a base (e.g., NaH) to afford 4-(piperidin-4-yloxy)pyrimidine.
Step 3: Coupling Reactions
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Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to link the oxadiazole and pyrimidine-piperidine fragments.
Step 4: Purification
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Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol.
Table 1: Representative Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | NH₂OH·HCl, K₂CO₃, DMF, 80°C | 68 | 95 |
2 | NaH, THF, reflux | 72 | 98 |
3 | Pd(dba)₂, Xantphos, toluene, 110°C | 55 | 90 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.90 (d, J = 6.0 Hz, 2H, pyridine-H),
δ 8.45 (s, 1H, pyrimidine-H),
δ 4.10–3.95 (m, 1H, piperidine-H),
δ 3.30–3.15 (m, 2H, piperidine-H),
δ 2.90–2.75 (m, 2H, piperidine-H) . -
¹³C NMR: Signals at δ 167.8 (oxadiazole-C), 158.2 (pyrimidine-C), 149.5 (pyridine-C) .
Mass Spectrometry
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ESI-MS: m/z 392.2 [M+H]⁺ (calculated 391.39).
Infrared Spectroscopy
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Strong absorption at 1675 cm⁻¹ (C=N stretch, oxadiazole), 1240 cm⁻¹ (C-O-C, piperidine).
Chemical Reactivity and Derivitization
Electrophilic Substitution
The pyridine ring undergoes nitration at the meta-position (HNO₃/H₂SO₄) to introduce nitro groups for further functionalization .
Reductive Amination
The piperidine’s hydroxyl group can be oxidized to a ketone (CrO₃/H₂SO₄) and subsequently converted to amines via reductive amination (NaBH₃CN/NH₄OAc).
Metal-Catalyzed Cross-Couplings
The pyrimidine moiety participates in Suzuki couplings with aryl boronic acids, enabling diversification of the aromatic system .
Compound Class | Target | IC₅₀ (µM) | Reference |
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Oxadiazole-pyrimidine | EGFR Kinase | 1.2 | |
Piperidine-oxadiazole | PARP-1 | 0.8 | |
Pyridine-oxadiazole | Topoisomerase II | 2.5 |
Computational Insights
Molecular Dynamics Simulations
Simulations (AMBER force field) indicate stable binding to protein kinase B (Akt1) with RMSD < 2.0 Å over 100 ns, suggesting sustained target engagement.
ADMET Profiling
SwissADME predictions:
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Lipinski violations: 0
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Bioavailability Score: 0.55
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CYP2D6 inhibition: Probable
Industrial Production Considerations
Green Chemistry Approaches
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Continuous flow synthesis: Reduces reaction time from 12 h (batch) to 2 h with 15% yield improvement.
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Solvent recycling: >90% recovery of DMF via vacuum distillation.
Quality Control
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HPLC purity: >99% (C18 column, 0.1% TFA/ACN gradient).
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Elemental analysis: C 58.31%, H 4.38%, N 25.05% (theoretical: C 58.30%, H 4.36%, N 25.08%).
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